molecular formula C28H31N3O2S2 B2420782 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-28-6

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2420782
CAS RN: 877653-28-6
M. Wt: 505.7
InChI Key: OVXPDXPNLKCOIV-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C28H31N3O2S2 and its molecular weight is 505.7. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

The compound's chemical structure shares similarities with synthesized dimethylpyrimidin derivatives that have been investigated for their antifungal properties. A study revealed that such compounds, upon synthesis and identification through various spectrophotometric methods, showed significant biological activity against fungi like Aspergillus terreus and Aspergillus niger. Specifically, Aspergillus terreus was more affected by these antifungal compounds, indicating the potential of similar structures in developing antifungal agents (Jafar et al., 2017).

Anti-HIV Applications

Derivatives of pyrimidin-4(3H)-one, structurally related to the compound , have been synthesized and evaluated for their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). It was found that certain derivatives, specifically those with benzyl and difluorobenzyl substituents, demonstrated virus-inhibiting properties in vitro, successfully suppressing HIV-1 reproduction at concentrations of 1.3 and 11.2 mM, respectively. This indicates the compound's potential framework for developing anti-HIV medications (Novikov et al., 2004).

Antimicrobial and Antibacterial Potential

A study on pyrimidine linked pyrazole heterocyclic compounds, which may share reactive functionalities with the compound of interest, demonstrated significant insecticidal and antibacterial potential. These compounds were synthesized using a microwave irradiative cyclocondensation method and showed activity against various microorganisms, indicating the structural potential of such compounds in antimicrobial applications (Deohate et al., 2020).

Synthesis and Chemical Properties

The chemical synthesis and properties of similar thieno[3,2-d]pyrimidin-4(3H)-ones have been studied, highlighting the methodologies for synthesizing such compounds and their potential biological activities. These studies provide insights into the chemical behavior and reactivity of the compound, laying the groundwork for further research into its potential scientific applications (Zadorozhny et al., 2010).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2S2/c1-19-14-20(2)16-23(15-19)31-27(33)26-24(10-13-34-26)29-28(31)35-18-25(32)30-11-8-22(9-12-30)17-21-6-4-3-5-7-21/h3-7,14-16,22H,8-13,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXPDXPNLKCOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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